(2-Chloro-6-thiomorpholin-4-yl-9H-purin-9-yl)acetic acid

CAS No.: 1383626-30-9

Cat. No.: VC2863383

Molecular Formula: C11H12ClN5O2S

Molecular Weight: 313.76 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1383626-30-9 |

|---|---|

| Molecular Formula | C11H12ClN5O2S |

| Molecular Weight | 313.76 g/mol |

| IUPAC Name | 2-(2-chloro-6-thiomorpholin-4-ylpurin-9-yl)acetic acid |

| Standard InChI | InChI=1S/C11H12ClN5O2S/c12-11-14-9(16-1-3-20-4-2-16)8-10(15-11)17(6-13-8)5-7(18)19/h6H,1-5H2,(H,18,19) |

| Standard InChI Key | UNEUQJFRIBAPLM-UHFFFAOYSA-N |

| SMILES | C1CSCCN1C2=NC(=NC3=C2N=CN3CC(=O)O)Cl |

| Canonical SMILES | C1CSCCN1C2=NC(=NC3=C2N=CN3CC(=O)O)Cl |

Introduction

Chemical Structure and Properties

Structural Analysis

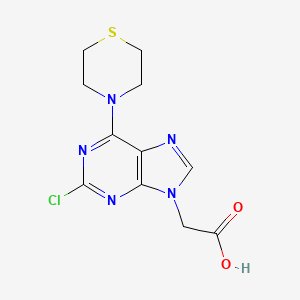

(2-Chloro-6-thiomorpholin-4-yl-9H-purin-9-yl)acetic acid features a purine core with three key modifications:

-

A thiomorpholine ring attached at the 6-position of the purine

-

A chlorine atom at the 2-position

-

An acetic acid group at the 9-position

The purine core consists of a fused imidazole and pyrimidine ring system, providing a rigid, planar heterocyclic scaffold. The thiomorpholine substituent at position 6 introduces a six-membered heterocyclic ring containing both nitrogen and sulfur atoms, which may influence the compound's electronic properties, lipophilicity, and binding characteristics. The chloro substituent at position 2 affects the electronic distribution within the purine system and may participate in halogen bonding interactions with biological targets. The acetic acid moiety at position 9 introduces a carboxylic acid functional group that can participate in hydrogen bonding and ionic interactions, potentially enhancing water solubility and providing a site for further chemical modification .

Comparative Structural Analysis

This compound shares structural similarities with several other purine derivatives. For instance, (2-Chloro-6-morpholin-4-yl-9h-purin-9-yl)acetic acid (CAS: 1374408-06-6) differs only in having an oxygen atom in place of the sulfur in the heterocyclic ring at position 6 . Another structurally related compound is 2-((2-Chloro-9H-purin-6-yl)thio)acetic acid, which features a thio linkage at the 6-position instead of direct attachment of a thiomorpholine ring .

Table 1: Key structural features of (2-Chloro-6-thiomorpholin-4-yl-9H-purin-9-yl)acetic acid

| Structural Feature | Description | Potential Contribution to Properties |

|---|---|---|

| Purine core | Bicyclic heterocycle consisting of pyrimidine and imidazole rings | Provides a planar, aromatic scaffold recognized by various biological systems |

| Thiomorpholine at 6-position | Six-membered heterocyclic ring containing nitrogen and sulfur | Introduces specific electronic and steric properties that may influence target binding; sulfur atom contributes to increased lipophilicity compared to oxygen analogues |

| Chlorine at 2-position | Halogen substituent | Alters electronic distribution in the purine ring; may participate in halogen bonding; increases lipophilicity |

| Acetic acid at 9-position | Carboxylic acid functional group | Introduces acidic properties; enhances potential for hydrogen bonding and ionic interactions; may improve water solubility depending on pH |

Synthesis Methods

Detailed Synthetic Considerations

| Synthetic Step | Potential Reagents | Typical Conditions | Considerations |

|---|---|---|---|

| Nucleophilic substitution at 6-position | Thiomorpholine, amine base (e.g., diisopropyl ethylamine) | DMF or alcohol solvent, 50°C | Selectivity for 6-position over 2-position |

| N-alkylation at 9-position | Ethyl bromoacetate or similar alkylating agent | Base (e.g., K2CO3), DMF, room temperature to 60°C | Regioselectivity for N9 vs. N7 alkylation |

| Ester hydrolysis (if needed) | NaOH or LiOH | Aqueous THF or methanol, room temperature | Complete hydrolysis without affecting other functional groups |

Biological Activity and Mechanisms

Structure-Activity Relationships

The specific structural features of (2-Chloro-6-thiomorpholin-4-yl-9H-purin-9-yl)acetic acid may contribute to its potential biological activity in several ways:

The 2-chloro substitution has been observed in various bioactive purine derivatives, including those with CDK inhibitory activity . This substituent may influence binding affinity and selectivity through electronic effects and potential halogen bonding interactions.

The thiomorpholine moiety at position 6 introduces a unique structural element that may participate in specific interactions with biological targets. The presence of a sulfur atom instead of oxygen (as in morpholine analogues) alters the electronic properties, size, and lipophilicity of this substituent, potentially affecting binding characteristics.

The acetic acid group at position 9 may influence the compound's pharmacokinetic properties, including solubility, membrane permeability, and protein binding. Additionally, this functional group could participate in specific interactions with target proteins through hydrogen bonding and ionic interactions.

Table 3: Potential structure-activity relationships based on key structural features

Pharmaceutical Applications

Drug Development Considerations

The development of (2-Chloro-6-thiomorpholin-4-yl-9H-purin-9-yl)acetic acid as a potential therapeutic agent would require consideration of several factors:

-

Optimization of physicochemical properties through structural modifications

-

Enhancement of target selectivity to minimize off-target effects

-

Improvement of pharmacokinetic parameters for appropriate drug delivery and bioavailability

-

Evaluation of toxicity and safety profiles

-

Development of efficient and scalable synthetic routes

These considerations are critical for translating promising lead compounds into viable drug candidates. The acetic acid functionality at position 9 offers a potential site for further derivatization, which might be exploited to optimize the compound's pharmacological and physicochemical properties .

Comparison with Related Compounds

Structural Analogues

Several compounds share structural similarities with (2-Chloro-6-thiomorpholin-4-yl-9H-purin-9-yl)acetic acid, providing context for understanding its potential properties and activities.

Table 4: Comparison of (2-Chloro-6-thiomorpholin-4-yl-9H-purin-9-yl)acetic acid with structurally related compounds

Structure-Property Relationships

The structural differences between these compounds may lead to significant variations in their properties:

-

The replacement of morpholine with thiomorpholine affects the electronic properties, size, and lipophilicity of the molecule. Sulfur atoms, being larger than oxygen atoms, create different spatial arrangements and can participate in different types of molecular interactions.

-

The presence of an acetic acid group at position 9 versus a methyl group significantly alters the compound's physicochemical properties, including solubility, acid-base characteristics, and potential for hydrogen bonding and ionic interactions.

-

The direct attachment of a heterocyclic ring at position 6 versus attachment via a thio linkage affects the spatial arrangement, flexibility, and electronic distribution within the molecule.

These structural variations highlight the importance of subtle molecular modifications in determining the chemical, physical, and biological properties of purine derivatives. The systematic comparison of related compounds provides valuable insights for understanding structure-property and structure-activity relationships within this chemical class .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume